molecular formula C9H14ClNO B2902857 (S)-3-(1-Aminopropyl)phenol hydrochloride CAS No. 2368884-25-5

(S)-3-(1-Aminopropyl)phenol hydrochloride

Cat. No.: B2902857
CAS No.: 2368884-25-5
M. Wt: 187.67
InChI Key: CITVICROZQBGHJ-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(1-Aminopropyl)phenol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of phenol, where the phenol group is substituted with an aminopropyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminopropyl)phenol hydrochloride typically involves the reaction of 3-(1-Aminopropyl)phenol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

    Starting Material: 3-(1-Aminopropyl)phenol

    Reagent: Hydrochloric acid

    Reaction Conditions: The reaction is typically carried out at room temperature, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Aminopropyl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminopropyl group can be reduced to form primary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Primary amines

    Substitution: Halogenated or nitrated phenol derivatives

Scientific Research Applications

(S)-3-(1-Aminopropyl)phenol hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminopropyl)phenol hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The phenol group can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminopropyl)phenol hydrochloride
  • 3-(1-Aminopropyl)phenol
  • 4-(1-Aminopropyl)phenol

Uniqueness

(S)-3-(1-Aminopropyl)phenol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(1S)-1-aminopropyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-2-9(10)7-4-3-5-8(11)6-7;/h3-6,9,11H,2,10H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITVICROZQBGHJ-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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